REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([OH:13])=[C:4]([CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)[CH:5]=O.[CH3:14][NH2:15].[BH4-].[Na+]>CO>[F:1][C:2]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:4]([CH2:5][NH:15][CH3:14])[C:3]=1[OH:13] |f:2.3|
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=O)C=C(C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
1.96 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.596 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at rt for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 0.5 N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
EtOAc was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)[N+](=O)[O-])CNC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.98 mmol | |
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 133% | |
YIELD: CALCULATEDPERCENTYIELD | 132.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |